molecular formula C14H19N3O2 B12478921 ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate

ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate

Cat. No.: B12478921
M. Wt: 261.32 g/mol
InChI Key: KSMJJLRXXLMEFC-UHFFFAOYSA-N
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Description

Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is a synthetic organic compound that features a piperidine moiety linked to a benzoate ester through a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate typically involves the diazotization of an amine precursor followed by coupling with a piperidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. For instance, the synthesis may start with the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, which is then reduced to ethyl 4-aminobenzoate. The amine group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoate derivatives, while reduction can produce amine-substituted benzoates.

Scientific Research Applications

Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(piperidin-1-yl)benzoate: Similar structure but lacks the diazenyl group.

    Ethyl 3-nitro-4-(piperidin-1-yl)benzoate: Contains a nitro group instead of a diazenyl group.

    4-(2-Piperidin-1-yl-ethyl)-phenylamine: Features a piperidine moiety linked to an aniline derivative.

Uniqueness

Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine-containing compounds and expands its utility in various applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 4-(piperidin-1-yldiazenyl)benzoate

InChI

InChI=1S/C14H19N3O2/c1-2-19-14(18)12-6-8-13(9-7-12)15-16-17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3

InChI Key

KSMJJLRXXLMEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

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